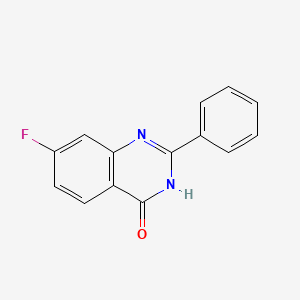

7-Fluoro-2-phenylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABBHVIJMVUPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structure Activity Relationships Sar for 7 Fluoro 2 Phenylquinazolin 4 3h One and Its Derivatives

Fundamental Principles Governing SAR within 4(3H)-Quinazolinone Systems

The 4(3H)-quinazolinone core is a versatile scaffold whose biological activity can be tuned by substitutions at several key positions. researchgate.net SAR studies have consistently shown that positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activities. nih.govmdpi.com

Position 2: Substitution at the C-2 position is critical. The introduction of alkyl, aryl, or heteroaryl groups at this position has been shown to influence anticancer and antimicrobial properties. ijpsjournal.com For many biological targets, a substituted or unsubstituted phenyl group at C-2 is considered essential for activity. mdpi.com

Position 3: The N-3 position is another key site for modification. Attaching various moieties, including bulky side chains like phenyl groups or different heterocyclic rings, can significantly impact activity. researchgate.netmdpi.com These substitutions can influence the molecule's interaction with biological targets and alter its pharmacokinetic properties.

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring, particularly positions 6 and 8, is also important for activity. nih.govnih.gov The introduction of halogen atoms, such as bromine or fluorine, at these positions can enhance the biological profile of the compounds. nih.govnih.gov

Systematic variations on the quinazolinone structure are often explored in three main regions: the quinazolinone ring itself (Ring 1), the substituent at position 2 (Ring 2), and the substituent at position 3 (Ring 3). nih.govacs.org

Specific Contributions of the 7-Fluoro Substituent to Biological Activity Profiles

The introduction of a fluorine atom onto a drug candidate can profoundly affect its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of the quinazolinone scaffold, halogen substituents on the benzene ring are known to be important for biological activity. nih.gov

While extensive research specifically detailing the 7-fluoro substituent's contribution is focused, the effects can be inferred from studies on related halogenated quinazolinones. For instance, the presence of a chlorine atom at the 7-position has been shown to be favorable for anticonvulsant activity. nih.govmdpi.com Fluorine, as a highly electronegative and sterically small atom, can alter the electronic distribution of the ring system and form strong hydrogen bonds with target enzymes, potentially enhancing binding affinity and efficacy. nih.gov The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one as a precursor for other derivatives highlights its utility as a building block in creating diverse chemical libraries. researchgate.net In some quinazolinone series, 6,8-di-fluoro substitution was found to increase cytotoxic activity, indicating the positive influence of fluorine on the benzene ring portion of the scaffold. nih.gov

Positional Effects of the Phenyl Ring at C-2 on Pharmacological Efficacy

The phenyl ring at the C-2 position is a crucial determinant of pharmacological activity for many quinazolinone derivatives. nih.gov For certain targets, such as dihydrofolate reductase (DHFR), the presence of the C-2 phenyl ring is considered essential for effective inhibition. nih.govrsc.org

The substitution pattern on this phenyl ring further modulates the compound's efficacy:

Para-substitution: This position is often sensitive to modification. For antibacterial activity against S. aureus, para-substitution on the C-2 phenyl ring was generally not well-tolerated. nih.gov In the context of DHFR inhibition, electron-donating groups at the para position led to a decrease in inhibitory potential. nih.govrsc.org Conversely, for some antimicrobial activities, electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para position of the phenyl ring were found to be important. nih.gov

Meta- and Ortho-substitution: In the development of antibacterials, meta- and ortho-substitutions on the C-2 phenyl group were found to be equally active. nih.gov

These findings underscore that the electronic nature and position of substituents on the C-2 phenyl ring must be carefully optimized depending on the desired biological target.

Table 1: Effect of C-2 Phenyl Ring Substitution on Biological Activity

| Target/Activity | Substitution Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Antibacterial (S. aureus) | Para | General | Decreased | nih.gov |

| Antibacterial (S. aureus) | Meta | General | Active | nih.gov |

| Antibacterial (S. aureus) | Ortho | General | Active | nih.gov |

| DHFR Inhibition | Para | Electron-donating | Decreased | nih.govrsc.org |

| Antimicrobial | Para | Electron-withdrawing (e.g., Cl, NO₂) | Increased | nih.gov |

Impact of N-3 Substituents on Target Binding and Activity Modulation

SAR studies have revealed several key trends:

Bulky and Heterocyclic Groups: The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov For instance, a study on anticancer activity showed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to N-3 were essential for anti-proliferative effects. rsc.org Another study indicated that for general cytotoxic activity, a bulky side chain such as a phenyl group at position 3, combined with an alkyl chain at position 2, could yield a successful drug candidate. mdpi.com

Specific Moieties for Targeted Activity: The nature of the N-3 substituent can be tailored for specific diseases. For example, linking thiazole, thiadiazole, or benzothiazole (B30560) rings to the N-3 position has been explored to generate compounds with antimicrobial activity. unipa.it In some cases, an amino group at position 3 was found to be a key feature for antitumor activity. researchgate.net

The flexibility of the N-3 position allows for the introduction of diverse chemical groups, enabling fine-tuning of the molecule's interaction with its biological target.

SAR Insights from Molecular Hybridization and Scaffold Modifications

Molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds into a single molecule, has been effectively used with the quinazolinone core to develop novel compounds with potentially improved potency or dual activity. rsc.orgnih.gov This approach often leads to new SAR insights. nih.gov

Quinazolinone-Thiazolidinone Hybrids: The combination of a thiazolidin-4-one scaffold with a quinazolinone nucleus has been explored. SAR studies revealed that bulky, hydrophobic, and electron-withdrawing substituents on the phenyl ring attached at the N-3 position of the quinazolinone moiety are crucial for anti-proliferative activity. rsc.org

Quinazolinone-Indole Hybrids: Based on the observation that an amide group at the C-2 position of indole (B1671886) can lead to cytotoxicity, quinazolinone-based indolyl amides were designed. It was found that the substituent on the phenyl ring attached to the amide nitrogen is essential for anti-proliferative activity, with fluoro and cyclopropyl (B3062369) groups showing activity. nih.gov

Quinazolinone-Thiadiazole Hybrids: In these hybrids, electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring were found to be important for antimicrobial activity. nih.gov

Quinazolinone-Benzofuran Hybrids: A library of hybrids fusing benzofuran (B130515) with quinazolinone and imidazole (B134444) scaffolds was synthesized to create molecules with desirable cytotoxic profiles. mdpi.com

These examples demonstrate that by combining the quinazolinone core with other known pharmacophores, it is possible to generate novel chemical entities with distinct and often enhanced biological activities. nih.gov

Table 2: Examples of Quinazolinone Hybrids and SAR Findings

| Hybrid Scaffold | Key SAR Finding | Target Activity | Reference |

|---|---|---|---|

| Quinazolinone-Thiazolidinone | Bulky, hydrophobic, electron-withdrawing group on N-3 phenyl ring is essential. | Anti-proliferative | rsc.org |

| Quinazolinone-Indolyl Amide | Substituent on the phenyl ring of the amide is essential (e.g., fluoro). | Anti-proliferative | nih.gov |

| Quinazolinone-Thiadiazole | Electron-withdrawing group on the phenyl ring is important. | Antimicrobial | nih.gov |

| Quinazolinone-Benzimidazole | Alkyl substituent at N-3 had a more significant effect than a phenyl substituent. | Cytotoxic | nih.gov |

Advanced Computational Studies and Molecular Modeling in Quinazolinone Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as a quinazolinone derivative, and a macromolecular target, typically a protein. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org MD simulations then provide a dynamic view of this complex, revealing its stability and the nature of the interactions over time. tandfonline.comresearchgate.net These techniques are crucial for understanding the molecular basis of a compound's biological activity. researchgate.net For instance, studies on various quinazolinone derivatives have successfully used these methods to investigate their binding modes with targets like matrix metalloproteinase-13 (MMP-13), Epidermal Growth Factor Receptor (EGFR), and protein kinase B (AKT). nih.govnih.govnih.gov

The effectiveness of a drug molecule is fundamentally dependent on its ability to fit snugly into the binding pocket of its target protein and form stable interactions. Computational studies are adept at characterizing these interactions. For the quinazolinone scaffold, analysis has revealed several key intermolecular forces that govern its binding to various enzymes.

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors and acceptors, such as the carbonyl oxygen and the nitrogen atoms, which frequently form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.gov For example, in studies with MMP-13, the quinazolinone skeleton has been shown to form H-bonds with residues like Ala238 and Thr245. nih.gov

Hydrophobic Interactions: The phenyl ring of 7-Fluoro-2-phenylquinazolin-4(3H)-one and the fused benzene (B151609) ring of the quinazolinone core contribute to significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov Docking studies of quinazoline (B50416) derivatives into the Janus kinase 2 (JAK2) binding site revealed that the quinazoline template occupies a hydrophobic region formed by residues such as Leu856, Leu932, and Gly935. nih.gov

Electrostatic and π-Interactions: The aromatic rings in quinazolinone derivatives also participate in π-π stacking, π-cation, and other electrostatic interactions. nih.govnih.gov These forces are vital for the stable orientation of the ligand within the active site. For instance, π–π stacking with a tryptophan residue has been observed in the binding of quinazolinones to AKT1. nih.gov

| Protein Target | Interaction Type | Key Interacting Amino Acid Residues | Interacting Moiety of Quinazolinone |

|---|---|---|---|

| MMP-13 | Hydrogen Bond | Ala238, Thr245, Thr247 | Quinazolinone Skeleton |

| EGFR | Hydrogen Bond | Met793 | N1 of Quinazoline Ring |

| AKT1 | π-π Stacking | TRP191 | Aromatic Rings |

| JAK2 | Hydrophobic Interaction | Leu855, Ala880, Leu932 | Quinazoline Template |

| COX-2 | Hydrogen Bond | Lys241, Asn247 | Carbonyl Group |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which often correlates with its inhibitory activity. derpharmachemica.com This is quantified using scoring functions that calculate a binding energy value, typically in kcal/mol. tandfonline.com Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory potency. nih.gov For example, docking studies on a series of quinazolinone derivatives against AKT1 showed that compounds with lower binding free energies (e.g., -7.6 kcal/mol) also exhibited greater cytotoxic activity in vitro. nih.gov

Furthermore, by docking the same compound against multiple related protein targets, researchers can predict its selectivity profile. A compound that shows a significantly lower binding energy for the intended target compared to off-targets is predicted to be more selective, which is a desirable characteristic for minimizing side effects. This approach has been used to design selective inhibitors for targets such as EGFR and PARP1. tandfonline.comfrontiersin.orgrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties. frontiersin.org A key concept in this area is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. acs.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity. researchgate.net For the quinazolinone scaffold, FMO analysis can help explain its interaction capabilities and guide chemical modifications to tune its electronic properties for enhanced biological activity. acs.org

In Silico Predictive Modeling for Biological Activity and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). tandfonline.com In silico predictive modeling allows for the early assessment of these properties, saving significant time and resources. nih.govresearchgate.net Various computational tools and web servers, such as admetSAR and SwissADME, are used to predict these pharmacokinetic properties. nih.govresearchgate.net

Drug-likeness is another critical aspect, often evaluated using criteria like Lipinski's Rule of Five. ijpsi.orgjournaljpri.com This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational studies on various quinazolinone derivatives have shown that they generally possess favorable ADMET and drug-like properties, with many compounds adhering to Lipinski's Rule of Five. tandfonline.comnih.govresearchgate.net

| Property | Description | Typical Predicted Outcome for Quinazolinones | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Predicts oral bioavailability | Generally zero violations | rsc.orgijpsi.org |

| Human Intestinal Absorption (HIA) | Ability to be absorbed from the gut | Good to excellent | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Variable, can be modified by substitution | nih.gov |

| CYP450 Inhibition | Potential for drug-drug interactions | Often predicted to be non-inhibitors of key isoforms | researchgate.net |

| Carcinogenicity | Potential to cause cancer | Generally predicted as non-carcinogenic | nih.gov |

Virtual Screening and De Novo Design Approaches for Novel Quinazolinone Scaffolds

Computational methods are not only for analyzing existing compounds but also for discovering new ones.

Virtual Screening: This technique involves using molecular docking to rapidly screen large databases containing millions of chemical compounds against a specific protein target. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for subsequent experimental validation. derpharmachemica.com Virtual screening has been successfully applied to identify novel quinazolinone-based inhibitors for targets like JAK2 and COX-2. nih.govnih.gov

De Novo Design: This approach involves the computer-aided design of entirely new molecules that are tailored to fit the binding site of a target protein. mdpi.com Based on the structural insights gained from docking and QSAR studies of a known ligand, new functional groups can be added or existing ones modified to enhance binding interactions and improve activity. nih.gov For instance, if docking reveals an unoccupied hydrophobic pocket near a bound quinazolinone, a new derivative with an appropriate hydrophobic group can be designed to fill that pocket, potentially leading to a more potent compound. nih.govnih.govnih.gov This strategy provides a rational basis for lead optimization and the development of novel quinazolinone scaffolds. nih.gov

Emerging Trends and Future Research Perspectives on 7 Fluoro 2 Phenylquinazolin 4 3h One in Academic Contexts

Development of Innovative Synthetic Strategies for Complex 7-Fluoro-2-phenylquinazolin-4(3H)-one Derivatives

The synthesis of the quinazolinone core has evolved significantly from classical methods. Modern synthetic chemistry offers a toolkit of innovative strategies to construct complex derivatives of this compound with improved efficiency, diversity, and environmental sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netfrontiersin.orgnih.gov This method has been successfully applied to the one-pot, solvent-free, three-component cyclocondensation of anthranilic acids, phenyl acetyl chlorides, and anilines to produce fluorinated 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net Iron-catalyzed cyclization in water under microwave assistance represents a green and rapid approach for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. One documented synthesis of this compound utilizes a palladium-catalyzed carbonylation/nucleophilic aromatic substitution reaction sequence. researchgate.net Furthermore, palladium-catalyzed one-pot synthesis methods are being explored for constructing the quinazolinone scaffold, offering a streamlined approach to these valuable compounds. researchgate.net These methods allow for the introduction of diverse substituents onto the quinazolinone core, facilitating the generation of libraries of complex derivatives for biological screening.

Multi-Component Reactions (MCRs): MCRs are highly convergent reactions in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular complexity. One-pot, three-component reactions have been developed for the synthesis of quinazolin-4(3H)-ones from isatoic anhydride (B1165640), an aldehyde, and urea (B33335) under solvent-free conditions. orgchemres.org Another approach involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted quinazolin-4(3H)-ones. acs.org The Ugi four-component reaction (Ugi-4CR) has also been employed to create polycyclic quinazolinones, showcasing the power of MCRs in building intricate molecular architectures. researchgate.net

| Synthetic Strategy | Key Features | Starting Materials (Example) | Reference |

| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free, green chemistry. | Anthranilic acid, phenyl acetyl chloride, substituted anilines. | researchgate.net |

| Palladium-Catalyzed Reactions | High efficiency, selectivity, enables diverse substitutions. | 1-Chloro-2-fluorobenzenes, 2-aminopyridines. | researchgate.net |

| Multi-Component Reactions | High atom economy, rapid generation of complexity. | Isatoic anhydride, aldehydes, urea. | orgchemres.org |

Rational Design Approaches Leveraging Advanced SAR and Computational Insights

The development of potent and selective therapeutic agents based on the this compound scaffold is increasingly driven by rational design principles. This approach combines structure-activity relationship (SAR) studies with advanced computational methods to predict and optimize the biological activity of novel derivatives.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure correlates with biological activity. For quinazolinone derivatives, SAR studies have elucidated the importance of substituents at various positions of the heterocyclic core. nih.gov The presence of a fluorine atom, as in this compound, is known to enhance pharmacological profiles by improving metabolic stability, binding affinity, and membrane permeability. nih.gov Studies on fluorinated quinazolin-4(3H)-one derivatives have shown that substitutions at the 6 and 8 positions can increase cytotoxicity against cancer cell lines. nih.gov The nature and position of substituents on the 2-phenyl ring are also critical for activity, with electron-withdrawing groups often proving beneficial. nih.gov

Computational and In Silico Studies: Molecular docking and other computational tools are invaluable for predicting the binding modes of ligands within the active sites of biological targets. nih.gov For quinazolinone derivatives, docking studies have been used to rationalize their activity as inhibitors of enzymes like tyrosinase and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies help in understanding key interactions, such as hydrogen bonds and pi-alkyl interactions, between the ligand and the protein. nih.gov For example, docking analysis of certain quinazolin-4(3H)-ones with EGFR kinase revealed interactions with the DFG motif in the ATP-binding site, suggesting a mechanism of action as ATP-competitive inhibitors. nih.gov Such computational insights guide the design of new analogues with improved potency and selectivity.

| Design Approach | Key Insights | Target (Example) | Reference |

| SAR Studies | Importance of fluorine substitution for enhanced activity. | Cancer Cell Lines | nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and key interactions. | EGFR Kinase | nih.govnih.gov |

| In Silico ADME Prediction | Evaluation of drug-like properties. | N/A | nih.gov |

Exploration of Multi-Targeting Quinazolinone Analogues for Complex Biological Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. Consequently, the development of multi-target agents, which can modulate several biological pathways simultaneously, has gained significant traction. The quinazolinone scaffold is a versatile platform for designing such multi-targeting compounds. nih.gov

Kinase Inhibition: Many quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. The 7-fluoro-6-nitroquinazolin-4(3H)-one derivative has been utilized as an intermediate in the synthesis of multi-targeted Raf kinase inhibitors. nih.gov Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov The design of these compounds often involves modifying the hydrophobic head and tail of known kinase inhibitors with the quinazolinone moiety. nih.gov

Polypharmacology of Fluorinated Analogues: The introduction of fluorine can significantly influence the polypharmacology of a drug candidate, altering its interactions with multiple targets. nih.gov In the context of quinazolinone-based hybrids, fluorinated analogues have shown enhanced antimicrobial activity. nih.gov The 2-phenylquinazolin-4(3H)-one scaffold has been explored for the design of VEGFR-2 allosteric inhibitors with potent cytotoxic effects. nih.gov By strategically modifying the this compound core, it is possible to develop novel agents with tailored multi-target profiles for complex diseases.

Integration of Omics Data with Compound Activity for Systems-Level Understanding

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. This involves integrating high-throughput "omics" data (e.g., transcriptomics, proteomics, metabolomics) with traditional pharmacological data to build a comprehensive picture of the compound's mechanism of action and its impact on cellular networks.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression following treatment with a compound can reveal the cellular pathways it modulates. For instance, a study on a quinone-related compound, quinoin, in A549-ACE2 cells revealed significant changes at both the transcriptomic and proteomic levels. researchgate.net Interestingly, there was a low correlation between the changes at these two levels, highlighting the complexity of cellular responses. researchgate.net Transcriptomic analysis of cells treated with another quinazolinone derivative, actinoquinazolinone, identified the downregulation of numerous genes related to cancer cell motility, such as ACTR2/3, CDC42, and MAPK1. nih.gov

Metabolomics: Metabolomics, the study of small molecule metabolites in a biological system, provides a functional readout of cellular state. Mass spectrometry-based metabolomics profiling of prostate cancer cells treated with 2,3-dihydroquinazolin-4(1H)-one derivatives has been used to identify altered biochemical pathways and molecular mechanisms of action. nih.gov Such approaches can uncover novel targets and biomarkers associated with the compound's activity.

The integration of these omics datasets provides a powerful platform for understanding the systems-level effects of this compound derivatives, moving beyond a single-target focus to a more holistic view of their biological impact.

| Omics Technology | Application | Key Findings (Example) | Reference |

| Transcriptomics | Gene expression profiling. | Downregulation of cell motility-related genes. | nih.gov |

| Proteomics | Protein expression profiling. | Identification of modulated proteins upon treatment. | researchgate.net |

| Metabolomics | Metabolic pathway analysis. | Identification of altered biochemical pathways in cancer cells. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Fluoro-2-phenylquinazolin-4(3H)-one and its derivatives?

- Methodology : A one-pot cascade synthesis using trifluoroacetic acid (TFA) as a CF₃ source and T3P as a coupling/dehydrating agent is widely employed. This method allows for diversification by varying amine and acid partners . For example, intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one can be functionalized via nucleophilic substitution or cyclization reactions .

- Key Steps :

- Cyclization of substituted anthranilic acids with aldehydes/amines.

- Chlorination using POCl₃/DMF for halogen introduction .

- Post-synthetic modifications (e.g., alkylation, amidation) to install fluorinated or aryl groups .

Q. How are quinazolinone derivatives characterized structurally?

- Analytical Techniques :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95%) and stoichiometry .

Q. What biological assays are used to evaluate quinazolinone activity?

- Standard Tests :

- Anti-convulsant Activity : Maximum electroshock (MES) seizure test .

- CNS Depression : Forced swimming test (Porsolt’s despair model) .

- Antibacterial Screening : Agar diffusion or microdilution assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated quinazolinone synthesis?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance cyclization efficiency .

- Catalyst Use : T3P improves dehydration kinetics and reduces side reactions .

- Temperature Control : Reflux (~110°C) for 6–8 hours ensures complete cyclization .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Fluorine at C7 : Enhances metabolic stability and CNS penetration due to electronegativity and lipophilicity .

- Phenyl at C2 : Improves π-π stacking with target receptors (e.g., GABAₐ for anti-convulsant effects) .

Q. How can computational methods aid in quinazolinone design?

- Approaches :

- Molecular Docking : Predict binding affinities to targets (e.g., bacterial DNA gyrase) .

- DFT Calculations : Optimize geometries and assess electronic effects of substituents .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

- Troubleshooting :

- Dynamic Effects : Rotamers or tautomers may cause split signals; variable-temperature NMR clarifies this .

- Impurity Analysis : LC-MS identifies byproducts (e.g., unreacted intermediates) .

Q. How can green chemistry principles be applied to quinazolinone synthesis?

- Sustainable Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.